(3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone
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Overview
Description
The compound “(3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone” is a complex organic molecule that features a benzothiophene core substituted with chloro and nitro groups, and a dihydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 3-chloro-6-nitrobenzothiophene and 2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline. The key steps could involve:
Nucleophilic substitution: Introduction of the chloro and nitro groups onto the benzothiophene ring.
Condensation reactions: Formation of the methanone linkage between the benzothiophene and dihydroquinoline moieties.
Industrial Production Methods
Industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as Grignard reagents or organolithium compounds.
Major Products
Amines: From the reduction of the nitro group.
Substituted benzothiophenes: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic compounds.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigation of its biological activity and potential as a drug candidate.
Biochemical studies: Use in studying enzyme interactions and metabolic pathways.
Medicine
Drug development:
Diagnostic tools: Use in the development of diagnostic assays.
Industry
Materials science: Potential use in the development of new materials with specific properties.
Agriculture: Investigation of its use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone: Similar in structure but with different substituents.
Benzothiophene derivatives: Compounds with similar benzothiophene cores but different functional groups.
Dihydroquinoline derivatives: Compounds with similar dihydroquinoline moieties but different substituents.
Uniqueness
Structural complexity: The combination of benzothiophene and dihydroquinoline moieties makes it unique.
Functional diversity:
Properties
Molecular Formula |
C27H23ClN2O3S |
---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
(3-chloro-6-nitro-1-benzothiophen-2-yl)-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C27H23ClN2O3S/c1-26(2)16-27(3,17-9-5-4-6-10-17)20-11-7-8-12-21(20)29(26)25(31)24-23(28)19-14-13-18(30(32)33)15-22(19)34-24/h4-15H,16H2,1-3H3 |
InChI Key |
HPSZDJFYTVXRQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=C(C4=C(S3)C=C(C=C4)[N+](=O)[O-])Cl)(C)C5=CC=CC=C5)C |
Origin of Product |
United States |
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